2-[(4-methoxyphenoxy)methyl]benzoic Acid
Overview
Description
2-[(4-Methoxyphenoxy)methyl]benzoic Acid is an organic compound with the molecular formula C15H14O4. It is a derivative of benzoic acid, where the carboxyl group is substituted with a methoxyphenoxy group. This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methoxyphenoxy)methyl]benzoic Acid typically involves the reaction of 4-methoxyphenol with benzyl chloride in the presence of a base, followed by oxidation. The reaction conditions often include:
Solvent: Dichloromethane or ethanol
Base: Sodium hydroxide or potassium carbonate
Oxidizing Agent: Potassium permanganate or hydrogen peroxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products:
Oxidation: 2-[(4-Hydroxyphenoxy)methyl]benzoic Acid
Reduction: 2-[(4-Methoxyphenoxy)methyl]benzyl alcohol
Substitution: Various substituted benzoic acids depending on the nucleophile used
Scientific Research Applications
2-[(4-Methoxyphenoxy)methyl]benzoic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenoxy)methyl]benzoic Acid involves its interaction with various molecular targets. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The carboxyl group can form ionic bonds with positively charged amino acids in proteins, affecting the compound’s biological activity.
Comparison with Similar Compounds
- 4-[(4-Methoxyphenoxy)benzoic Acid
- 2-[(4-Hydroxyphenoxy)methyl]benzoic Acid
- 2-[(4-Methoxyphenoxy)methyl]benzyl alcohol
Comparison:
4-[(4-Methoxyphenoxy)benzoic Acid: Similar structure but with a different substitution pattern on the benzene ring.
2-[(4-Hydroxyphenoxy)methyl]benzoic Acid: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical reactivity and biological activity.
2-[(4-Methoxyphenoxy)methyl]benzyl alcohol: Similar structure but with an alcohol group instead of a carboxyl group, affecting its solubility and reactivity.
2-[(4-Methoxyphenoxy)methyl]benzoic Acid stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-12-6-8-13(9-7-12)19-10-11-4-2-3-5-14(11)15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRMBJRWOOJYDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396765 | |
Record name | MS-2240 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23560-68-1 | |
Record name | 2-[(4-Methoxyphenoxy)methyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23560-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MS-2240 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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